molecular formula C20H14N2O2 B11978125 Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- CAS No. 195248-16-9

Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)-

Cat. No.: B11978125
CAS No.: 195248-16-9
M. Wt: 314.3 g/mol
InChI Key: XPDOKUVPSWWTDN-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)-, also known by its chemical formula C20H14N2O2, is a complex organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolo[1,2-c]quinazoline core, followed by the introduction of the benzoyl group at the 3-position. The final step involves the addition of the ethanone group at the 1-position. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

CAS No.

195248-16-9

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)ethanone

InChI

InChI=1S/C20H14N2O2/c1-13(23)16-11-18(20(24)14-7-3-2-4-8-14)22-12-21-17-10-6-5-9-15(17)19(16)22/h2-12H,1H3

InChI Key

XPDOKUVPSWWTDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C3=CC=CC=C3N=CN2C(=C1)C(=O)C4=CC=CC=C4

Origin of Product

United States

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